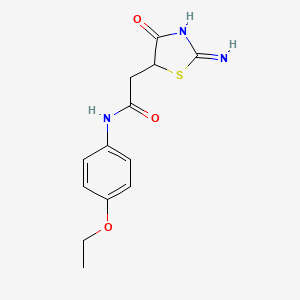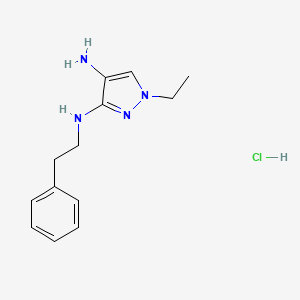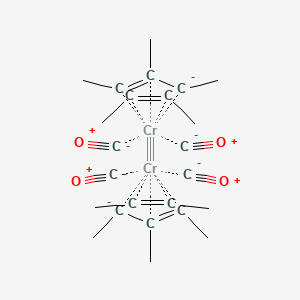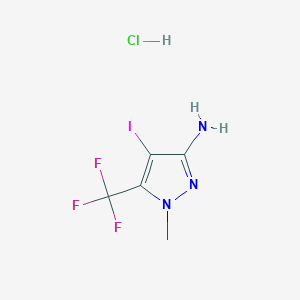
4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a trifluoromethyl group at position 5. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors can help in maintaining the reaction conditions and avoiding precipitation issues . Additionally, the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Lithiation: Using n-butyllithium for lithiation followed by trapping with electrophiles.
Oxidation: Employing bromine for in situ oxidation to form pyrazoles.
Substitution: Using copper powder and aryl halides for N-arylation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines .
Applications De Recherche Scientifique
4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit specific kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(trifluoromethyl)pyrazole: Lacks the iodine atom at position 4.
4-Iodo-1-methylpyrazole: Lacks the trifluoromethyl group at position 5.
5-(Trifluoromethyl)pyrazole: Lacks both the iodine atom at position 4 and the methyl group at position 1.
Uniqueness
4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine is unique due to the presence of both the iodine atom and the trifluoromethyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propriétés
Numéro CAS |
1431970-10-3 |
|---|---|
Formule moléculaire |
C5H6ClF3IN3 |
Poids moléculaire |
327.47 g/mol |
Nom IUPAC |
4-iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H5F3IN3.ClH/c1-12-3(5(6,7)8)2(9)4(10)11-12;/h1H3,(H2,10,11);1H |
Clé InChI |
UBLXIHMDYWDYSA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)N)I)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


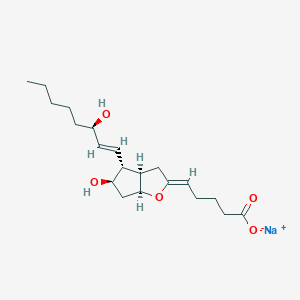
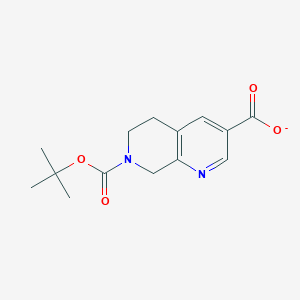

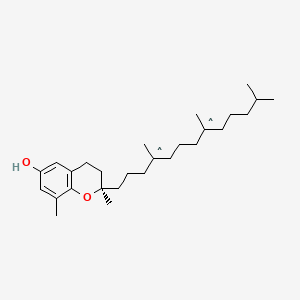
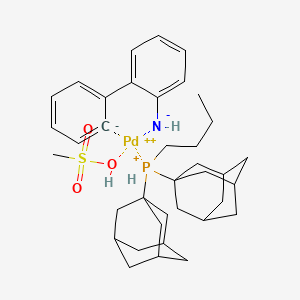
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
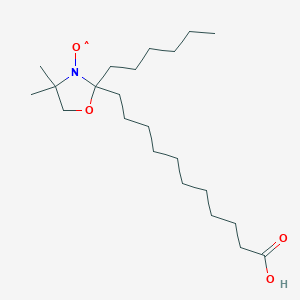
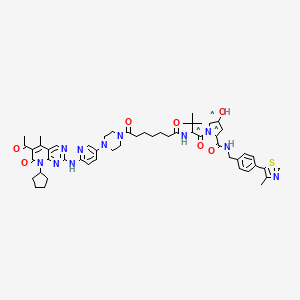
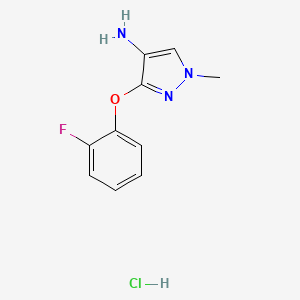
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
